molecular formula C21H27NO3S B2849868 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1795191-17-1

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2849868
CAS RN: 1795191-17-1
M. Wt: 373.51
InChI Key: QLCQPODYVIXOLX-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H27NO3S and its molecular weight is 373.51. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

In the realm of synthetic chemistry, compounds with cyclopentanecarboxylate moieties, similar to parts of the specified chemical structure, have been utilized in the development of novel synthetic routes. For instance, Asghari, Sobhaninia, and Naderi (2008) have explored the synthesis of functionalized stable phosphorus ylides, which could be analogous to the process of synthesizing compounds with similar complexity as the one . These ylides demonstrate utility in producing cyclobutene derivatives through intramolecular Wittig reactions, highlighting the synthetic versatility of related compounds (Asghari, Sobhaninia, & Naderi, 2008).

Biological Activity

Research on compounds containing thiophene and cyclopentanecarboxamide structures has also been directed towards investigating their biological activities. Altundas, Sarı, Çolak, & Öğütcü (2010) synthesized novel cycloalkylthiophene-Schiff bases and their metal complexes, examining their antibacterial and antifungal properties. Such studies suggest that structurally similar compounds may possess significant antimicrobial activities, which could be an area of interest for the compound (Altundas, Sarı, Çolak, & Öğütcü, 2010).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-16-6-8-17(9-7-16)18(25-13-12-23)15-22-20(24)21(10-2-3-11-21)19-5-4-14-26-19/h4-9,14,18,23H,2-3,10-13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCQPODYVIXOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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